molecular formula C9H16O3 B13672896 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol

Katalognummer: B13672896
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: QAWAKRFRHBDLKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-oxaspiro[35]nonan-8-ol is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable diol with a methoxy-substituted precursor under acidic or basic conditions to induce cyclization and form the oxaspiro ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction environments to facilitate the cyclization and methoxylation steps efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Oxaspiro[3.5]nonan-8-ol: A structurally similar compound with a different substitution pattern.

    2-Methoxy-5-oxaspiro[3.5]nonan-8-ylmethanol: Another related compound with an additional methanol group.

Uniqueness

2-Methoxy-5-oxaspiro[3.5]nonan-8-ol is unique due to its specific methoxy substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role in the compound’s behavior and properties.

Eigenschaften

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

2-methoxy-5-oxaspiro[3.5]nonan-8-ol

InChI

InChI=1S/C9H16O3/c1-11-8-5-9(6-8)4-7(10)2-3-12-9/h7-8,10H,2-6H2,1H3

InChI-Schlüssel

QAWAKRFRHBDLKT-UHFFFAOYSA-N

Kanonische SMILES

COC1CC2(C1)CC(CCO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.